4-Methyl-pyridazine-3-carboxylic acid ethyl ester
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Overview
Description
The compound "4-Methyl-pyridazine-3-carboxylic acid ethyl ester" is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing pyridazine ring. Pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain a 1,4-dicarbonyl scaffold, which is then applied to synthesize a series of pyridazines . Another method describes the preparation of 6-substituted-5-hydroxy-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid ethyl esters, which can undergo selective alkylation at the 2-position to afford disubstituted derivatives . Additionally, pyridazine-4-carboxylic acid can be synthesized by catalytic hydrogenation of dichloropyridazine-4-carboxylic acid, followed by Claisen condensation to yield ethyl 3-oxo-3-(4'-pyridazinyl)-propionate .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Pyridazine derivatives can participate in a range of chemical reactions. For instance, the condensation reactions of ethyl 3-oxo-3-(4'-pyridazinyl)-propionate with reagents like urea, thiourea, phenylhydrazine, and hydroxylamine have been described . These reactions can lead to the formation of various heterocyclic systems, expanding the chemical diversity of pyridazine-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridazine ring. The presence of electron-donating or electron-withdrawing groups can significantly affect these properties. The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging assays .
Scientific Research Applications
Synthesis and Chemical Reactions
- Pyridazine derivatives, including 4-Methyl-pyridazine-3-carboxylic acid ethyl ester, have been studied for their synthesis and reactions. For instance, Heinisch (1973) reported on the preparation of Pyridazine-4-carboxylic acid and its derivatives through catalytic hydrogenation and Claisen condensation processes, indicating its importance in organic synthesis (Heinisch, 1973).
Pharmacological Activities
- Ethyl esters of pyridazine carboxylic acids have been explored for their potential pharmacological activities. Abignente et al. (1990) and Luraschi et al. (1997) investigated the anti-inflammatory and analgesic properties of these compounds, highlighting their potential therapeutic applications (Abignente et al., 1990); (Luraschi et al., 1997).
Mechanistic Insights and Synthesis Variations
- Research has also focused on understanding the mechanisms of reactions involving pyridazine derivatives and exploring variations in synthesis methods. For example, Rossi et al. (2007) provided insights into the reaction mechanisms of 4-ethoxycarbonyl-1,2-diaza-1,3-diene derivatives, contributing to a deeper understanding of pyridazine chemistry (Rossi et al., 2007).
Novel Syntheses and Derivatives
- Novel methods for synthesizing pyridazine derivatives and exploring their diverse applications have been a subject of research. Murphy et al. (2008) described a general procedure for preparing certain pyridazine carboxylic acid ethyl esters, illustrating the versatility of these compounds in chemical synthesis (Murphy et al., 2008).
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "4-Methyl-pyridazine-3-carboxylic acid ethyl ester" . It’s also recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
Pyridazinone derivatives, which are structurally similar, have been found to inhibit pde activity .
Mode of Action
Esters, in general, are activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, followed by nucleophilic addition of water . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This hydrolysis could potentially affect various biochemical pathways.
Pharmacokinetics
Esters are known to undergo hydrolysis, which could potentially affect their bioavailability .
Result of Action
Pyridazine derivatives have been found to exhibit antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-Methyl-pyridazine-3-carboxylic acid ethyl ester. For instance, the hydrolysis of esters is influenced by the pH of the environment .
properties
IUPAC Name |
ethyl 4-methylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)4-5-9-10-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUIHOZLHITCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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